molecular formula C9H9F9O3 B12088906 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate

4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12088906
M. Wt: 336.15 g/mol
InChI Key: RFUMXXXEGUOSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C9H9F9O3. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the fluorinated groups .

Major Products

The major products formed from these reactions include various fluorinated alcohols and amines, depending on the specific nucleophile used .

Mechanism of Action

The mechanism by which 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interactions with other molecules via its fluorinated groups. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions, which can influence the behavior and properties of the compound in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual fluorinated groups, which provide a combination of properties from both 4,4,5,5,5-Pentafluoropentanol and 2,2,3,3-tetrafluoropropanol. This dual functionality enhances its reactivity and versatility in various applications .

Properties

Molecular Formula

C9H9F9O3

Molecular Weight

336.15 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C9H9F9O3/c10-5(11)7(12,13)4-21-6(19)20-3-1-2-8(14,15)9(16,17)18/h5H,1-4H2

InChI Key

RFUMXXXEGUOSMU-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.